2-Bromo-4-formylphenyl 4-methylbenzenesulfonate
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Overview
Description
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H11BrO4S It is a derivative of benzenesulfonate, featuring both bromine and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate typically involves the bromination of 4-formylphenyl 4-methylbenzenesulfonate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted phenyl benzenesulfonates.
Oxidation Reactions: The major product is 2-Bromo-4-carboxyphenyl 4-methylbenzenesulfonate.
Reduction Reactions: The major product is 2-Bromo-4-hydroxymethylphenyl 4-methylbenzenesulfonate.
Scientific Research Applications
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine and formyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate
- 2-Bromo-4-methylphenyl 4-methylbenzenesulfonate
- 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate
Uniqueness
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is unique due to the presence of both bromine and formyl groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUBMWZCLHJCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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